molecular formula C10H9N3O2 B13311477 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13311477
M. Wt: 203.20 g/mol
InChI Key: CCPOYSKHCSXUNO-UHFFFAOYSA-N
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Description

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1554235-52-7) is a high-value chemical intermediate based on the privileged pyrazolo[1,5-a]pyrimidine scaffold. This fused, nitrogen-rich bicyclic system is widely recognized in medicinal chemistry for its versatility and is a key building block in the discovery and development of novel therapeutic agents . The carboxylic acid functional group at the 3-position offers a versatile handle for further synthetic modification, allowing researchers to create amides or esters, or to link the core to other molecular fragments. The cyclopropyl substituent at the 7-position is a common bioisostere used to fine-tune properties like metabolic stability, lipophilicity, and conformational geometry. Compounds featuring the pyrazolo[1,5-a]pyrimidine core have demonstrated significant research value across multiple domains. They have been explored as potent inhibitors of various disease-relevant enzymes. For instance, related derivatives have been developed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of inflammatory and autoimmune diseases like asthma , as well as cyclin-dependent kinase 7 (CDK7) inhibitors for oncology research . Furthermore, this chemical class has shown promise in targeting parasitic diseases; pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of membrane-bound pyrophosphatase (mPPase), a therapeutic target for malaria, exhibiting inhibitory activity against Plasmodium falciparum in ex vivo assays . This compound is provided for Research Use Only. It is strictly intended for laboratory research and chemical synthesis applications and is not for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2H2,(H,14,15)

InChI Key

CCPOYSKHCSXUNO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=NC3=C(C=NN23)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation-Based Synthesis

The primary industrial route involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. Key steps include:

  • Core formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds generates the pyrazolo[1,5-a]pyrimidine scaffold.
  • Cyclopropyl introduction : Nucleophilic substitution or cross-coupling reactions install the cyclopropyl group at position 7.
  • Carboxylic acid functionalization : Hydrolysis or oxidation steps introduce the carboxylic acid moiety at position 3.

Optimized conditions :

  • Solvent: Dimethylformamide (DMF) or ethanol.
  • Temperature: 80–120°C.
  • Yield: 77–86% after recrystallization in DMF.

Key spectroscopic data :

Technique Characteristic Signals
$$ ^1\text{H NMR} $$ Pyrimidine H-5 (δ 6.80–7.00 ppm), cyclopropyl protons (δ 1.20–1.50 ppm).
IR Carboxylic acid C=O stretch (1690–1695 cm$$^{-1}$$).

Four-Step Parallel Synthesis Protocol

A modular approach enables scalable production:

  • Enamine formation : React 2-acetylpyridine derivatives with DMF dimethylacetal to yield $$ N $$-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones.
  • Cyclization : Treat with methyl 5-amino-1H-pyrazole-4-carboxylate to form methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates.
  • Hydrolysis : Convert esters to carboxylic acids using NaOH or LiOH.
  • Cyclopropyl functionalization : Introduce cyclopropyl via Suzuki coupling or alkylation.

Performance metrics :

  • Overall yield: 45–80%.
  • Purity: >95% (UPLC-MS confirmed).

N-Ylide Mediated Cyclopropanation

For chiral variants, a nitrogen ylide strategy is employed:

  • Reagents : t-Butyl bromoacetate and DABCO generate a reactive ylide.
  • Cyclopropanation : React with 4-methyl-2-vinylpyrimidine under reflux in acetonitrile.
  • Resolution : Chiral amines (e.g., (S)-1-(1-naphthyl)ethylamine) resolve enantiomers via salt recrystallization.

Conditions and outcomes :

Parameter Value
Temperature 80°C (reflux)
Yield (cyclopropane) 86%
Diastereomeric ratio 50:1 (trans:cis)
Enantiomeric excess 99.6% after resolution

Ultrasonic-Assisted Multicomponent Reactions

Ultrasonication accelerates pseudo-four-component reactions:

  • Components : 5-Amino-1H-pyrazole-4-carbonitrile, aldehydes, pyruvic acid.
  • Conditions : Acetic acid, room temperature, 120 min.
  • Advantages : Reduced reaction time, improved yields (34–80%).

Comparative analysis :

Method Yield Range Key Advantage Limitation
Cyclocondensation 77–86% Scalability High-temperature steps
Parallel synthesis 45–80% Modularity for derivatives Multiple purification steps
N-Ylide cyclopropanation 58–86% Enantioselectivity Complex resolution steps
Ultrasonic-assisted 34–80% Rapid synthesis Limited substrate scope

Critical Analysis of Methodologies

  • Industrial preference : Cyclocondensation is favored for bulk production due to cost-effectiveness.
  • Chiral applications : N-Ylide methods are optimal for enantiomerically pure forms in drug development.
  • Emerging trends : Ultrasonic and multicomponent reactions show promise for rapid library synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective electrophilic substitution, primarily at position 3, due to its high nucleophilicity.

Nitration

Nitration introduces a nitro group at position 3 using nitric acid in sulfuric acid under microwave (MW) irradiation. This method achieves high yields (85–92%) within 20 minutes .

ReagentsConditionsProductYield
HNO₃/H₂SO₄MW, 20 min, 100°C3-Nitro-7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid85–92%

Halogenation

Halogenation at position 3 employs N-halosuccinimides (NXS) under mild conditions:

ReagentsConditionsProductYield
NCS (Cl) or NBS (Br)RT, 20 min, DCM3-Halo-7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid78–89%

Regioselectivity is unaffected by the 7-cyclopropyl group, with no competing halogenation observed on the aryl substituent .

Vilsmeier-Haack Formylation

The carboxylic acid group at position 3 directs formylation to the adjacent carbon via Vilsmeier-Haack conditions (POCl₃/DMF), producing 3-formyl derivatives. Yields depend on the electronic nature of the 7-aryl group:

SubstrateReagentsConditionsProductYield
7-Aryl derivativePOCl₃, DMF0°C to RT, 2 h3-Formyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid65–82%

Electron-donating groups (e.g., thiophene) enhance nucleophilicity at position 3, improving yields compared to electron-withdrawing substituents .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling functionalization at positions 2, 5, or 7.

Suzuki-Miyaura Coupling

Halogenated derivatives (e.g., 5-chloro) react with aryl boronic acids under Suzuki conditions:

ReagentsConditionsProductYield
Pd(OAc)₂, K₂CO₃DMF/H₂O, 80°C, 12 h

Scientific Research Applications

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications Reference
This compound C₁₀H₉N₃O₂ Cyclopropyl (7), COOH (3) 203.20 g/mol Intermediate for kinase inhibitors
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid C₁₀H₉F₂N₃O₂ Cyclopropyl (5), CF₂H (7), COOH (3) 241.19 g/mol Precursor to glucocerebrosidase chaperones
7-(1-Ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid C₁₃H₁₄N₄O₂ Ethyl-methylpyrazole (7), COOH (3) 270.28 g/mol Antibacterial agent development
3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₀H₈ClN₃O₂ Cyclopropyl (5), Cl (3), COOH (7) 237.64 g/mol Building block for halogenated analogs
7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid C₇H₆N₄O₂ NH₂ (7), COOH (3) 178.15 g/mol Solubility >5 mg/mL in DMSO; enzyme assays
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate C₁₁H₁₁N₃O₂ Cyclopropyl (7), COOCH₃ (5) 217.23 g/mol Ester derivative for prodrug strategies

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups in analogs (e.g., compounds from ) enhance metabolic stability and lipophilicity, making them suitable for central nervous system (CNS) targets.
  • Halogenation : The 3-chloro derivative () exhibits increased molecular weight (237.64 g/mol) and altered reactivity, favoring nucleophilic substitution reactions.
  • Amino vs. Carboxylic Acid: The 7-amino analog () demonstrates higher aqueous solubility compared to the carboxylic acid variant, enabling broader use in biological assays.

Biological Activity

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound recognized for its potential therapeutic applications, particularly in oncology and neurology. This compound features a unique structure that includes a cyclopropyl group and a fused pyrazole-pyrimidine ring system. Its molecular formula is C10H9N3O2, with a molecular weight of approximately 203.20 g/mol. The compound has garnered attention due to its ability to selectively inhibit specific protein kinases, which are crucial in various cellular processes and disease pathways.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. Various electrophiles and nucleophiles are utilized in these reactions to create derivatives with diverse biological activities. The following table summarizes common synthetic routes:

Method Description
CyclocondensationInvolves the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles.
FunctionalizationAllows for modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Protein Kinase Inhibition : This compound has been identified as a selective inhibitor of various protein kinases involved in cancer progression. It shows promise in targeting pathways associated with tumor growth and metastasis.
  • Anticancer Properties : Studies have demonstrated its efficacy against several cancer cell lines, including HeLa and U2OS cells. The compound's mechanism involves the disruption of signaling pathways critical for cancer cell survival and proliferation.
  • Psychopharmacological Effects : Beyond its anticancer potential, the compound also shows promise in treating neurological disorders. Its unique structure allows it to interact with neurotransmitter systems, potentially leading to applications in psychopharmacology.

Case Studies

Recent studies have explored the efficacy of this compound in various contexts:

  • In Vitro Studies : A study evaluated the compound's cytotoxicity against different cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting strong anticancer activity.
  • Kinase Selectivity Profiling : Another investigation assessed the selectivity of the compound against a panel of kinases. The findings revealed that it preferentially inhibited specific kinases associated with oncogenic signaling pathways while sparing others involved in normal cellular functions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the pyrazolo[1,5-a]pyrimidine core can lead to significant differences in potency and selectivity:

Compound Name Structural Features Unique Properties
7-Trifluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidContains trifluoromethyl group at position 7Enhanced lipophilicity and potency
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acidLacks cyclopropyl group but retains carboxylic acidDifferent biological activity profile
7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidMethyl group substitution at position 7Varying kinase inhibition specificity

These variations highlight how subtle changes can influence pharmacological properties, guiding future research towards more effective derivatives.

Q & A

Q. What are the established synthetic routes for 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how can reaction conditions be optimized?

A four-step protocol is commonly employed, starting with cyclization of hydrazine derivatives and α,β-unsaturated carbonyl compounds to form the pyrazole core. Enamine intermediates are then cyclized using reagents like DMF dimethylacetal to introduce the pyrimidine ring. The cyclopropyl group is introduced via nucleophilic substitution or cross-coupling reactions. Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature to improve yields (e.g., 77–86% in DMF recrystallization) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key signals include pyrimidine H-5 (δ 6.80–7.00 ppm) and cyclopropyl protons (δ 1.20–1.50 ppm). Carboxylic acid protons appear as broad singlets (δ 10.50–12.00 ppm) .
  • IR Spectroscopy : Stretching bands at 1690–1695 cm⁻¹ confirm the carboxylic acid group, while NH stretches (3270–3280 cm⁻¹) indicate amide derivatives .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 359–360) validate the molecular formula .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 be achieved, and what factors influence reactivity?

Position 7 is activated for electrophilic substitution due to electron-rich pyrimidine nitrogen. Methods include:

  • Chlorination : Using POCl₃ or PCl₃ under reflux to introduce chloro groups .
  • Cyclopropanation : Transition metal-catalyzed cross-coupling (e.g., Pd-mediated) with cyclopropylboronic acids . Reactivity is influenced by steric hindrance from the carboxylic acid group and solvent polarity. DMF enhances nucleophilic substitution rates compared to THF .

Q. What computational or experimental strategies resolve contradictions in reported bioactivity data for derivatives?

  • Docking Studies : Compare binding affinities of cyclopropyl derivatives vs. methyl/chloro analogs to cathepsin K/B active sites .
  • Enzyme Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin K) to measure IC₅₀ values. For example, N-butylcarboxamide derivatives show IC₅₀ ~25 µM for cathepsin K, while chloro-substituted analogs exhibit reduced activity .
  • Structural Analysis : X-ray crystallography (e.g., monoclinic P2₁/c space group, β = 95.924°) reveals steric clashes impacting inhibitor binding .

Q. How does the cyclopropyl group influence electronic properties compared to other substituents (e.g., methyl, chloro)?

  • Electron Withdrawing Effect : Cyclopropyl’s sp³ hybridization reduces ring electron density, stabilizing intermediates in nucleophilic substitution.
  • Steric Effects : Cyclopropyl’s three-membered ring increases steric hindrance at position 7, slowing reactions compared to methyl groups.
  • Comparative Data : Cyclopropyl derivatives show 15–20% lower reaction yields than methyl analogs in amidation reactions due to steric factors .

Methodological Considerations

Q. What purification techniques are optimal for isolating 7-substituted derivatives?

  • Recrystallization : DMF or acetic acid yields high-purity crystals (≥98% by HPLC) .
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar derivatives.
  • Acid-Base Extraction : Carboxylic acid groups enable pH-dependent solubility (soluble in NaOH, precipitated with HCl) .

Q. How can reaction scalability be improved without compromising yield?

  • Microwave-Assisted Synthesis : Reduces cyclization time from 12 hours to 30 minutes at 150°C .
  • Flow Chemistry : Continuous processing minimizes side reactions in enamine formation .

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